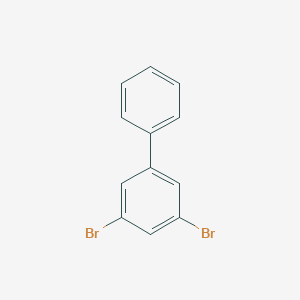

3,5-Dibromo-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHYAKDOWUFGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075107 | |

| Record name | 1,1'-Biphenyl, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16372-96-6 | |

| Record name | 3,5-Dibromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16372-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016372966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D2L51J63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-1,1'-biphenyl (CAS: 16372-96-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available data on the applications and toxicology of 3,5-Dibromo-1,1'-biphenyl. While this specific isomer is not extensively documented in publicly available literature, this guide consolidates the existing information and provides context based on related biphenyl derivatives.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some physical properties are reported with conflicting values in the literature, which may be attributed to variations in purity or experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 16372-96-6 | [1] |

| Molecular Formula | C₁₂H₈Br₂ | [1] |

| Molecular Weight | 312.00 g/mol | [1] |

| Physical Form | Liquid or Solid | [1][2][3] |

| Melting Point | 156-157 °C | [2] |

| Boiling Point | 334.6 °C at 760 mmHg | [2] |

| Purity | 96% or higher | [1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra of biphenyl derivatives typically show signals in the aromatic region (δ 7-8 ppm). The substitution pattern on the phenyl rings dictates the multiplicity and coupling constants of the protons. For a 3,5-dibromo substituted ring, one would expect to see a distinct splitting pattern for the remaining aromatic protons.

-

¹³C NMR spectra provide information on the carbon framework. The carbons attached to bromine atoms would be expected to show a downfield shift, and the number of unique carbon signals would depend on the symmetry of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of a biphenyl derivative would be expected to show characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are expected to be observed in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, several general methods for the synthesis of unsymmetrical biphenyls are well-established and could likely be adapted.

General Synthetic Strategies

Two common and powerful methods for the formation of a C-C bond between two aryl groups are the Suzuki-Miyaura coupling and the Sandmeyer reaction followed by a coupling step.

1. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for synthesizing biphenyls. The general reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of this compound, this could involve the reaction of phenylboronic acid with 1,3,5-tribromobenzene or the reaction of 3,5-dibromophenylboronic acid with a suitable phenyl halide.

A general workflow for a Suzuki-Miyaura coupling is depicted below:

Caption: General experimental workflow for the synthesis of a biphenyl derivative via Suzuki-Miyaura coupling.

2. Sandmeyer Reaction Approach

The Sandmeyer reaction allows for the conversion of an aromatic amine to an aryl halide. To synthesize this compound, one could potentially start with 3,5-dibromoaniline, convert it to the corresponding diazonium salt, and then perform a Gomberg-Bachmann or a related radical coupling reaction with benzene.

A general workflow for a Sandmeyer-Gomberg-Bachmann type synthesis is as follows:

Caption: General experimental workflow for the synthesis of a biphenyl derivative via a Sandmeyer-Gomberg-Bachmann reaction sequence.

Applications in Drug Development

There is no specific information in the reviewed literature detailing the use of this compound in drug development or as a key intermediate in the synthesis of pharmaceuticals. However, the biphenyl moiety is a common scaffold in many biologically active compounds and approved drugs. The bromine atoms on the phenyl ring can serve as handles for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening. Brominated aromatic compounds are also known to be used in the development of kinase inhibitors and other targeted therapies.

Biological Activity and Toxicology

Specific studies on the biological activity or toxicology of this compound were not found. However, it belongs to the class of polybrominated biphenyls (PBBs), which are known for their environmental persistence and potential for bioaccumulation. Some PBBs have been shown to be toxic and are considered persistent organic pollutants.

General toxicological concerns for PBBs include:

-

Endocrine Disruption: Some PBBs have been shown to interfere with hormone systems.

-

Carcinogenicity: Certain PBB mixtures are classified as reasonably anticipated to be human carcinogens.

-

Developmental and Reproductive Toxicity: Adverse effects on development and reproduction have been observed in animal studies with some PBBs.

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated area. A Safety Data Sheet (SDS) should be consulted for detailed handling and disposal information.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dibromo-1,1'-biphenyl, a significant compound in organic synthesis and materials science. This document is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development, offering detailed data, experimental protocols, and a structural-property relationship visualization.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂ |

| Molecular Weight | 312.00 g/mol |

| Melting Point | 156-157 °C |

| Boiling Point | 208 °C at 15 Torr; 334.6 °C at 760 mmHg |

| Density | 1.720 g/cm³ at 25 °C |

| Physical State | White crystalline solid |

| CAS Number | 16372-96-6 |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, benzene, carbon tetrachloride, and methanol.[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

2.1. Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.[2] A sharp melting range, typically within 1-2°C, suggests a high degree of purity.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.[4][5]

-

The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[4][5]

2.2. Boiling Point Determination

For solid compounds with a defined boiling point, the determination is typically carried out at reduced pressure to prevent decomposition.

Apparatus:

-

Heating apparatus (e.g., oil bath or heating mantle)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source and manometer

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.[6][7][8]

-

The test tube is attached to a thermometer and placed in a heating bath.

-

The system is evacuated to the desired pressure, which is monitored with a manometer.

-

The sample is heated slowly. The boiling point is the temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube.[6]

2.3. Density Determination

The density of a solid organic compound can be determined by measuring the volume of a liquid displaced by a known mass of the compound.[9][10]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water for insoluble compounds)

Procedure:

-

A known mass of this compound is accurately weighed using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

The final volume of the liquid in the graduated cylinder is recorded.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

The density is calculated by dividing the mass of the solid by its determined volume.

Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

References

- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide to 3,5-Dibromo-1,1'-biphenyl: Molecular Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-1,1'-biphenyl, a member of the polybrominated biphenyls (PBBs) class of compounds. It includes a detailed summary of its molecular characteristics, a representative experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and an illustrative diagram of a key biological signaling pathway it is known to interact with.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | C₁₂H₈Br₂ |

| Molecular Weight | 312.00 g/mol |

| CAS Number | 16372-96-6 |

| Appearance | White crystalline solid |

| Synonyms | 3,5-Dibromobiphenyl, 1,1'-Biphenyl, 3,5-dibromo- |

Experimental Protocols: Synthesis of a 3,5-Dibromobiphenyl Derivative

Reaction: Suzuki cross-coupling of an aryl boronic acid with a dibrominated aromatic compound.

Materials:

-

1,3,5-Tribromobenzene (or other suitable polyhalogenated arene)

-

2,3,4,5,6-Pentamethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Dichloromethane

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,3,5-tribromobenzene (1.0 equivalent), 2,3,4,5,6-pentamethylphenylboronic acid (1.1 equivalents), potassium carbonate (3.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 2:1 mixture of toluene and water to the flask.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

-

Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired 3,5-dibromobiphenyl derivative.[1]

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Interaction: The Aryl Hydrocarbon Receptor Signaling Pathway

Polybrominated biphenyls (PBBs), including this compound, are known to exert biological effects through interaction with the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[2][3] The activation of the Ah receptor signaling pathway is a key mechanism by which these compounds can lead to downstream cellular and physiological effects.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

The diagram above illustrates the canonical signaling pathway of the aryl hydrocarbon receptor. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[4] Upon binding of a ligand, such as this compound, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.[4] In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[4] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the transcription of genes involved in xenobiotic metabolism and other cellular processes.[4][5]

References

- 1. 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 3. Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action (Journal Article) | OSTI.GOV [osti.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromo-1,1'-biphenyl in organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, a template for data presentation, and visualizations to aid in understanding the experimental workflow and the factors influencing solubility.

Introduction

This compound is a polybrominated biphenyl (PBB) compound. PBBs are known to be generally soluble in various organic solvents, a property that is critical for their application in chemical synthesis, material science, and pharmaceutical research.[1][2][3] The solubility of these compounds tends to decrease as the number of bromine atoms increases.[1][2] As a dibrominated biphenyl, this compound is expected to be soluble in many common organic solvents, a critical parameter for its use in reaction media, for purification processes like crystallization, and for formulation development.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₈Br₂ |

| Molecular Weight | 312.00 g/mol [4] |

| Appearance | White crystalline solid[3] or liquid |

| CAS Number | 16372-96-6[3][5][6][7] |

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C (Example Template)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | Insert Data | Insert Data | Gravimetric/HPLC |

| Ethanol | Insert Data | Insert Data | Gravimetric/HPLC |

| Acetone | Insert Data | Insert Data | Gravimetric/HPLC |

| Ethyl Acetate | Insert Data | Insert Data | Gravimetric/HPLC |

| Dichloromethane | Insert Data | Insert Data | Gravimetric/HPLC |

| Toluene | Insert Data | Insert Data | Gravimetric/HPLC |

| Hexane | Insert Data | Insert Data | Gravimetric/HPLC |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines the widely used equilibrium solubility method to determine the solubility of a solid compound in a solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each organic solvent to the corresponding vial. The presence of excess solid is crucial to ensure the solution becomes saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The necessary equilibration time may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical for removing any undissolved solid particles.

-

-

Sample Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Sample Analysis (Chromatographic Method):

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical method such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting:

-

All solubility measurements should be performed in triplicate to ensure accuracy and precision.

-

The results should be reported as the mean ± standard deviation.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a solid compound in a solvent.

Factors Influencing Solubility

Caption: A diagram showing the interplay of solute, solvent, and external factors that determine solubility.

References

- 1. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 2. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CAS 16372-96-6: 3,5-Dibromobiphenyl | CymitQuimica [cymitquimica.com]

- 4. 3,4-Dibromobiphenyl | C12H8Br2 | CID 181262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-dibromobiphenyl [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 3,5-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,5-Dibromo-1,1'-biphenyl. The information presented herein is intended to support research and development activities by providing key characterization data and the experimental context in which it was obtained.

Chemical Structure and Atom Numbering

The chemical structure of this compound, with the IUPAC numbering convention used for the assignment of NMR signals, is presented below. This visualization is crucial for correlating the spectral data to the specific protons and carbons within the molecule.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 7.66 | triplet | 1.8 | 1H |

| H2, H6 | 7.24 | doublet | 1.8 | 2H |

| -CH₃ (at C4') | 2.30 | singlet | - | 3H |

| -CH₃ (at C3', C5') | 2.25 | singlet | - | 6H |

| -CH₃ (at C2', C6') | 1.95 | singlet | - | 6H |

¹³C NMR Spectral Data

The ¹³C NMR spectral data for 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl is presented below. Similar to the proton data, this serves as an illustrative example due to the lack of available data for the unsubstituted this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 146.98 |

| C1' | 137.14 |

| C4' | 135.02 |

| C2', C6' | 132.76 |

| C3', C5' | 132.15 |

| C4 | 131.58 |

| C2, C6 | 131.32 |

| C3, C5 | 123.00 |

| -CH₃ (at C4') | 18.56 |

| -CH₃ (at C3', C5') | 16.98 |

| -CH₃ (at C2', C6') | 16.71 |

Experimental Protocols

The following experimental protocol is for the acquisition of NMR data for the related compound, 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, and represents a typical procedure for such analyses.

Instrumentation: Nuclear magnetic resonance spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1]

Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).[1]

Data Acquisition: Spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Workflow for Spectral Assignment

The process of assigning the observed NMR signals to the specific nuclei in the molecule follows a logical workflow. This involves analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values (for ¹H NMR), and correlating them with the expected electronic environment of each nucleus in the molecular structure.

References

Synthesis of 3,5-Dibromo-1,1'-biphenyl from 1,3,5-Tribromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 3,5-Dibromo-1,1'-biphenyl from 1,3,5-tribromobenzene presents a notable challenge in synthetic organic chemistry due to the trifunctional nature of the starting material. Achieving mono-substitution requires precise control over reaction conditions to prevent the formation of di- and tri-substituted byproducts. This technical guide provides an in-depth overview of the primary synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions and monolithiation-substitution routes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the successful synthesis of this valuable biphenyl derivative.

Introduction

This compound is a key building block in the synthesis of various organic materials, pharmaceutical intermediates, and complex molecular architectures. Its bifunctional nature, with two bromine atoms, allows for subsequent diverse chemical transformations. The starting material, 1,3,5-tribromobenzene, is a readily available, symmetrically substituted aromatic compound. However, the presence of three reactive C-Br bonds necessitates a highly selective approach to achieve the desired mono-phenylation. This guide explores the methodologies developed to address this synthetic challenge.

Synthetic Approaches

The synthesis of this compound from 1,3,5-tribromobenzene can be approached through two main strategies:

-

Selective Palladium-Catalyzed Cross-Coupling: This approach utilizes a palladium catalyst to directly couple 1,3,5-tribromobenzene with a phenylating agent. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions to favor the mono-arylated product.

-

Monolithiation-Substitution: This strategy involves the selective replacement of one bromine atom with a metal (typically lithium or magnesium), followed by quenching the resulting organometallic intermediate with an electrophile or a subsequent cross-coupling reaction.

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its application to polyhalogenated substrates often leads to multiple substitutions. Research has shown that the use of sterically hindered phosphine ligands can influence the selectivity of the reaction, favoring mono-arylation.

Key Considerations for Selectivity:

-

Ligand Choice: Bulky phosphine ligands, such as those from the Buchwald or Fu groups, can sterically hinder the palladium catalyst, preventing it from accessing the other bromine atoms after the initial coupling.[1][2]

-

Stoichiometry: Precise control over the stoichiometry of the boronic acid reagent is crucial. Using a substoichiometric amount of the phenylboronic acid relative to 1,3,5-tribromobenzene can favor the mono-coupled product.

-

Temperature: Lower reaction temperatures can help to control the reactivity and improve selectivity by minimizing the energy available for subsequent coupling reactions. Temperature-controlled sequential Suzuki-Miyaura reactions have been successfully employed for the synthesis of unsymmetrical terphenyls.[3]

Experimental Protocol: Selective Mono-Suzuki Coupling (Hypothetical Optimized Conditions)

Materials:

-

1,3,5-Tribromobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

A bulky phosphine ligand (e.g., SPhos, XPhos)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (0.9 eq), palladium(II) acetate (0.02 eq), and the bulky phosphine ligand (0.04 eq).

-

Add potassium phosphate (3.0 eq) as the base.

-

Add a mixture of anhydrous toluene and 1,4-dioxane (e.g., 4:1 v/v) as the solvent.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at a carefully controlled temperature (e.g., 80 °C) and monitor the progress by GC-MS.

-

Upon consumption of the phenylboronic acid, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data Summary (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 1,3,5-Tribromobenzene | N/A |

| Reagent | Phenylboronic acid | N/A |

| Catalyst | Pd(OAc)₂ | N/A |

| Ligand | Bulky Phosphine | [1][2] |

| Base | K₃PO₄ | N/A |

| Solvent | Toluene/Dioxane | N/A |

| Temperature | 80 °C | [3] |

| Reaction Time | 12-24 h (monitored) | N/A |

| Yield of this compound | Moderate to Good (Hypothetical) | N/A |

| Major Byproducts | 1,3,5-triphenylbenzene, Biphenyl | N/A |

Monolithiation Followed by Substitution

An alternative and potentially more selective route involves the initial formation of a mono-organometallic species from 1,3,5-tribromobenzene. This can be achieved through a halogen-metal exchange reaction, typically using an organolithium reagent at low temperatures. The resulting aryllithium species can then be reacted with a suitable electrophile or used in a subsequent cross-coupling reaction. A Grignard reagent approach is also a viable consideration.

Experimental Workflow: Monolithiation-Substitution

Caption: Workflow for the monolithiation-substitution synthesis.

Experimental Protocol: Monolithiation and Quenching (Generalized)

Materials:

-

1,3,5-Tribromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

A suitable electrophile or cross-coupling partner

Procedure:

-

Dissolve 1,3,5-tribromobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) dropwise while maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete monolithiation.

-

In a separate flask, prepare the electrophile or cross-coupling partner.

-

Slowly add the solution of the 3,5-dibromophenyllithium to the electrophile/cross-coupling partner solution at the appropriate temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 1,3,5-Tribromobenzene | N/A |

| Reagent | n-Butyllithium | N/A |

| Solvent | Anhydrous THF | N/A |

| Temperature | -78 °C | N/A |

| Reaction Time (Lithiation) | 1 h | N/A |

| Quenching Agent | Phenyl-containing electrophile or coupling partner | N/A |

| Yield of this compound | Potentially higher selectivity and yield | N/A |

| Major Byproducts | Unreacted starting material, potential Wurtz coupling products | N/A |

Signaling Pathways and Logical Relationships

The choice of synthetic route depends on several factors, including the desired purity of the final product, the availability of specific catalysts and ligands, and the scale of the reaction. The following diagram illustrates the decision-making process.

Caption: Decision pathway for selecting a synthetic route.

Conclusion

The synthesis of this compound from 1,3,5-tribromobenzene is a challenging yet achievable transformation. While direct palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling offer a more direct route, achieving high selectivity for the mono-arylated product requires careful optimization of ligands and reaction conditions. The monolithiation-substitution pathway, although more complex in its execution due to the use of organometallic intermediates and low temperatures, presents a promising alternative for achieving higher selectivity and yields. The choice of the optimal method will depend on the specific requirements of the research, including scale, purity needs, and available resources. Further research into novel catalyst systems and flow chemistry applications may provide more efficient and selective methods for this important transformation in the future.

References

An In-depth Technical Guide on the Crystal Structure of 3,5-Dibromo-1,1'-biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,5-Dibromo-1,1'-biphenyl derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed crystallographic data and experimental protocols to support further research and application.

Introduction

The this compound scaffold is a significant structural motif in medicinal chemistry and materials science. The presence of bromine atoms at the 3 and 5 positions of one of the phenyl rings introduces specific steric and electronic properties that influence the molecule's conformation, crystal packing, and potential for intermolecular interactions, such as halogen bonding. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is crucial for rational drug design, the development of novel organic materials, and for elucidating structure-property relationships. This guide summarizes key crystallographic data and outlines the fundamental experimental procedures for the synthesis and structural determination of this class of compounds.

Crystal Structure Data

The following tables summarize the crystallographic data for selected this compound derivatives. This data, obtained through single-crystal X-ray diffraction, provides essential information on the unit cell dimensions, space group, and key geometric parameters of the molecules in the solid state.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

| Parameter | 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl[1] | (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone[2] |

| Empirical Formula | C₁₇H₁₈Br₂ | C₂₁H₁₂Br₂N₂O₃ |

| Formula Weight | 382.13 | 500.15 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 9.011(5) | 7.390(5) |

| b (Å) | 14.065(8) | 8.919(4) |

| c (Å) | 12.387(7) | 14.955(9) |

| α (°) | 90 | 74.61(4) |

| β (°) | 94.613(9) | 76.71(5) |

| γ (°) | 90 | 71.03(4) |

| Volume (ų) | 1564.8(15) | 887.5(9) |

| Z | 4 | 2 |

| Temperature (K) | 297 | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71069 Å) |

Table 2: Selected Geometric Parameters for this compound Derivatives

| Compound | Dihedral Angle between Phenyl Rings (°) | Key Intermolecular Interactions |

| 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl[1] | 84.0(3) | C—Br···π interactions |

| (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone[2] | 51.1(2) (between pyrazole and brominated benzene ring) | C—H···O and C—H···Br hydrogen bonds, π-π stacking |

Experimental Protocols

The synthesis and crystallization of this compound derivatives are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail generalized and specific experimental methodologies.

Synthesis of this compound Derivatives

A prevalent method for the synthesis of unsymmetrical biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

General Procedure for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (e.g., 1,3,5-tribromobenzene), the aryl boronic acid (e.g., a substituted phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Crystallization

The growth of single crystals of sufficient quality for X-ray diffraction is often achieved through slow evaporation of a saturated solution.

General Procedure for Crystallization by Slow Evaporation:

-

Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethanol, acetone) to form a nearly saturated solution.[1]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial or small beaker.

-

Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent.

-

Leave the container undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the container periodically for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General Procedure for Data Collection and Structure Solution:

-

A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα), collects a series of diffraction images as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Conclusion

This technical guide provides a foundational understanding of the crystal structure of this compound derivatives. The presented crystallographic data highlights the structural diversity within this class of compounds, influenced by the nature and position of substituents. The detailed experimental protocols for synthesis and crystallization offer practical guidance for researchers aiming to prepare and structurally characterize new derivatives. Further investigation into a wider range of these compounds will undoubtedly contribute to a deeper understanding of their structure-property relationships, paving the way for the design of novel molecules with tailored functionalities for applications in drug discovery and materials science.

References

- 1. 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

In-Depth Technical Guide to the Chemical Stability of 3,5-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobiphenyl is an organobromine compound belonging to the class of polybrominated biphenyls (PBBs). PBBs have been utilized as flame retardants in various consumer and industrial products. Due to their persistence in the environment and potential for bioaccumulation, understanding the chemical stability of individual PBB congeners like 3,5-dibromobiphenyl is of paramount importance for environmental risk assessment, toxicological studies, and in the context of drug development where biphenyl scaffolds are common. This technical guide provides a comprehensive overview of the available scientific information regarding the chemical stability of 3,5-dibromobiphenyl, including its susceptibility to degradation under various conditions, and its potential interactions with biological pathways.

Physicochemical Properties

3,5-Dibromobiphenyl is a solid at room temperature with a hydrophobic nature, rendering it insoluble in water but soluble in organic solvents[1]. The presence of two bromine atoms on the biphenyl structure contributes to its chemical stability[1].

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Br₂ | [1] |

| Molecular Weight | 312.00 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble | [1] |

Chemical Stability

Polybrominated biphenyls are generally considered to be chemically stable and resistant to degradation. However, they are susceptible to degradation under specific environmental and experimental conditions.

Photochemical Stability

The primary degradation pathway for PBBs is photodegradation, primarily through debromination when exposed to ultraviolet (UV) light or sunlight.

It is plausible that 3,5-dibromobiphenyl would undergo a similar photodegradation pathway, involving the sequential loss of bromine atoms to form monobromobiphenyl and ultimately biphenyl. The rate of degradation would likely be influenced by factors such as the wavelength and intensity of UV radiation, the presence of photosensitizers, and the reaction medium.

Experimental Protocol: Photodegradation of Dibromobiphenyls

This protocol is adapted from the study on the TiO₂-mediated photodegradation of 4,4'-dibromobiphenyl[2].

Materials:

-

3,5-Dibromobiphenyl

-

Titanium dioxide (TiO₂) catalyst

-

UV lamp (e.g., 8 W)

-

Reaction vessel (e.g., quartz tube)

-

Magnetic stirrer

-

pH meter

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Organic solvents (e.g., methanol, acetonitrile) for HPLC

-

Buffer solutions for pH adjustment

Procedure:

-

Catalyst Preparation: Prepare a TiO₂ film on a suitable substrate or use a suspension of TiO₂ powder in the reaction solution.

-

Reaction Setup:

-

Prepare a solution of 3,5-dibromobiphenyl in a suitable solvent system (e.g., water-acetonitrile mixture to ensure solubility).

-

Adjust the pH of the solution to the desired value using buffer solutions.

-

Add the TiO₂ catalyst to the reaction vessel containing the 3,5-dibromobiphenyl solution.

-

Place the reaction vessel under the UV lamp and start stirring.

-

-

Photodegradation:

-

Irradiate the solution with the UV lamp for a defined period.

-

Withdraw aliquots of the reaction mixture at specific time intervals.

-

-

Sample Analysis:

-

Filter the aliquots to remove the TiO₂ catalyst.

-

Analyze the concentration of 3,5-dibromobiphenyl and its degradation products in the filtrate using HPLC.

-

The mobile phase for HPLC could be a mixture of methanol and water, and detection can be performed at a suitable UV wavelength.

-

-

Data Analysis:

-

Plot the concentration of 3,5-dibromobiphenyl as a function of irradiation time.

-

Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

-

Identify and quantify the degradation products by comparing their retention times and UV spectra with those of authentic standards.

-

Thermal Stability

Specific experimental data on the thermal decomposition of 3,5-dibromobiphenyl is limited. However, studies on other PBBs, such as decabromobiphenyl, indicate that these compounds are thermally stable at moderate temperatures but will decompose at elevated temperatures. The thermal decomposition of decabromobiphenyl has been studied, and it is noted that the process is complex and can be influenced by the presence of other materials[3]. It is expected that the thermal degradation of 3,5-dibromobiphenyl would proceed through the cleavage of the C-Br and C-C bonds, leading to the formation of a complex mixture of lower brominated biphenyls and other aromatic fragments.

Hydrolytic Stability

No specific experimental data on the hydrolytic stability of 3,5-dibromobiphenyl was found in the reviewed literature. Given its very low water solubility, the rate of hydrolysis under typical environmental conditions is expected to be extremely slow and not a significant degradation pathway.

Oxidative Stability

Information regarding the oxidative stability of 3,5-dibromobiphenyl is also scarce. Studies on the oxidation of other persistent organic pollutants, such as polychlorinated biphenyls (PCBs), by hydroxyl radicals have shown that this can be a significant degradation pathway in the environment[4]. It is plausible that 3,5-dibromobiphenyl could be susceptible to oxidation by strong oxidizing agents or under advanced oxidation processes that generate highly reactive species like hydroxyl radicals. The reaction would likely involve the addition of hydroxyl groups to the aromatic rings, followed by ring-opening and further degradation.

Biological Interactions and Signaling Pathways

For drug development professionals, understanding the potential biological interactions of a chemical scaffold is crucial. Biphenyl and its halogenated derivatives are known to interact with various biological pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Several studies have indicated that PBBs can act as ligands for the aryl hydrocarbon receptor (AhR)[5][6][7][8][9]. The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1)[10]. The binding of a ligand to the AhR initiates a signaling cascade that can lead to a range of cellular responses, including enzyme induction, cell cycle arrest, and immunotoxicity. While some PBBs are known to activate the AhR signaling pathway, the specific activity of 3,5-dibromobiphenyl as an AhR agonist or antagonist has not been extensively characterized.

Toll-like Receptor 4 (TLR4)/NF-κB Signaling Pathway

Recent research on 3,3',5,5'-tetrabromobiphenyl (BB-80) and its hydroxylated metabolite has revealed their potential to induce immunotoxicity by targeting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway[11]. This pathway is a key regulator of the innate immune response and inflammation. The study showed that BB-80 and its metabolite could induce oxidative stress and upregulate the expression of inflammatory cytokines[11]. Given the structural similarities, it is conceivable that 3,5-dibromobiphenyl could also modulate this pathway, a possibility that warrants further investigation, particularly in the context of drug development where immunomodulatory effects are a critical consideration.

Conclusion

3,5-Dibromobiphenyl is a chemically stable compound, with photodegradation being the most likely pathway for its environmental transformation. While specific quantitative data on its stability under various conditions are limited, studies on related PBBs provide valuable insights into its potential degradation behavior. For researchers and drug development professionals, the potential for 3,5-dibromobiphenyl and similar structures to interact with key signaling pathways, such as the AhR and TLR4/NF-κB pathways, highlights the importance of thorough toxicological and pharmacological profiling of any new chemical entity containing this scaffold. Further experimental studies are needed to fully elucidate the chemical stability and biological activity of 3,5-dibromobiphenyl to enable a more comprehensive risk assessment and to inform its potential applications or avoidance in drug design.

References

- 1. CAS 16372-96-6: 3,5-Dibromobiphenyl | CymitQuimica [cymitquimica.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Mechanism and kinetics of thermal decomposition of decabromobiphenyl: Reaction with reactive radicals and formation chemistry of polybrominated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aqueous-phase oxidation of polychlorinated biphenyls by hydroxyl radicals (Journal Article) | OSTI.GOV [osti.gov]

- 5. Exposure to polybrominated biphenyl (PBB) associates with genome-wide DNA methylation differences in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Ah receptor pathway activation by brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of environmental aryl hydrocarbon receptor ligands on signaling and cell metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Reactions of 3,5-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 3,5-Dibromo-1,1'-biphenyl, a versatile building block in organic synthesis. Its unique structure, featuring two bromine atoms on one of the phenyl rings, allows for selective and sequential functionalization, making it a valuable precursor in the development of pharmaceuticals, organic electronic materials, and other complex organic molecules. This document details the primary transformations of this compound, including palladium-catalyzed cross-coupling reactions, lithiation-substitution, and cyclization strategies, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research setting.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the differential reactivity of the two bromine atoms can be exploited to achieve selective mono- or di-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reaction can be controlled to achieve either mono- or diarylation of this compound. Generally, the first coupling occurs at a faster rate than the second, allowing for the isolation of the mono-arylated product by using a stoichiometric amount of the boronic acid.

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the selective coupling of dihaloarenes.[1]

-

Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, and water.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.0-1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

-

Add an aqueous solution of K₂CO₃ (2 M, 2 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.02-0.05 mmol) to the reaction mixture.

-

Heat the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated biphenyl.

-

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monosubstituted Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 12 | 75-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 80-90 |

| 3-Cyanophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 70-80 |

Table 1: Representative Quantitative Data for Mono-Suzuki-Miyaura Coupling of this compound. (Data are representative and may vary based on specific substrate and reaction conditions).

Sequential Di-Suzuki-Miyaura Coupling Workflow

Sequential Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][3] Similar to the Suzuki-Miyaura coupling, selective mono-amination of this compound can be achieved by controlling the stoichiometry of the amine. This reaction is pivotal in the synthesis of various pharmaceutical compounds.[4]

Experimental Protocol: Mono-Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl halides.[5]

-

Materials: this compound, primary or secondary amine, palladium(II) acetate [Pd(OAc)₂], a suitable phosphine ligand (e.g., Xantphos, SPhos), a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the amine (1.0-1.2 mmol), and the base (1.4 mmol).

-

In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.01-0.03 mmol) and the phosphine ligand (0.012-0.036 mmol) in the reaction solvent (5 mL).

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography.

-

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monosubstituted Product |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 85-95 |

| Aniline | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 90 | 12 | 70-80 |

| n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 65-75 |

Table 2: Representative Quantitative Data for Mono-Buchwald-Hartwig Amination of this compound. (Data are representative and may vary based on specific substrate and reaction conditions).

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. However, in the case of this compound, which lacks a strong directing group, lithium-halogen exchange is the more probable pathway. Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can selectively replace one of the bromine atoms with lithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new functional group. The selectivity of the monolithiation can be influenced by steric and electronic factors.[6]

Experimental Protocol: Lithiation and Quenching

-

Materials: this compound, n-butyllithium (in hexanes), anhydrous tetrahydrofuran (THF), and an electrophile (e.g., dimethylformamide (DMF), carbon dioxide (dry ice), or an aldehyde).

-

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the chosen electrophile (1.2 mmol) to the reaction mixture and continue stirring at -78 °C for another hour.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Logical Workflow for Lithiation-Quenching

Lithiation and electrophilic quench workflow.

Intramolecular Cyclization Reactions for Heterocycle Synthesis

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, such as carbazoles. Following the introduction of amino groups at the 3- and 5-positions via a double Buchwald-Hartwig amination, an intramolecular cyclization can be induced to form a carbazole core. This strategy is particularly relevant in the synthesis of materials for organic electronics and bioactive molecules.[2][3]

Synthetic Pathway to Carbazole Derivatives

Pathway to carbazole derivatives.

Applications in Drug Development and Materials Science

Kinase Inhibitors in Drug Discovery

The biphenyl scaffold is a common feature in many kinase inhibitors due to its ability to occupy the ATP-binding site of kinases. This compound can serve as a starting point for the synthesis of a library of substituted biphenyl compounds to be screened for kinase inhibitory activity. The bromine atoms provide handles for introducing various functionalities that can interact with specific residues in the kinase active site, thereby influencing potency and selectivity.[7]

Conceptual Signaling Pathway Inhibition

Inhibition of a kinase signaling pathway.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, derivatives of this compound are utilized in the synthesis of host materials for OLEDs. Bipolar host materials, which possess both hole-transporting and electron-transporting moieties, are crucial for achieving high-efficiency phosphorescent OLEDs. This compound can be functionalized with electron-donating (e.g., carbazole) and electron-accepting (e.g., triazine) groups to create these bipolar structures.[8][9]

Workflow for Bipolar Host Material Synthesis

Synthesis of bipolar OLED host materials.

This guide provides a foundational understanding of the key chemical transformations of this compound. The provided protocols and data serve as a starting point for researchers to develop and optimize synthetic routes for their specific target molecules. The versatility of this compound ensures its continued importance in the advancement of both pharmaceutical and materials science research.

References

- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. BJOC - Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. epubl.ktu.edu [epubl.ktu.edu]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3,5-Dibromo-1,1'-biphenyl for the Synthesis of Poly-Aryl Systems

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The construction of poly-aryl systems, particularly those based on a central biphenyl core, is of significant interest in drug discovery and materials science due to their unique structural and electronic properties. 3,5-Dibromo-1,1'-biphenyl serves as a valuable and versatile building block for the synthesis of these complex architectures, allowing for the introduction of two identical or different aryl groups in a divergent manner.

This application note provides a detailed protocol for the double Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid, specifically 3-pyridylboronic acid, to synthesize 3,5-di(pyridin-3-yl)-1,1'-biphenyl. This protocol is intended for researchers, scientists, and drug development professionals seeking to construct complex poly-aryl scaffolds.

Reaction Scheme

The overall transformation described in this protocol is the palladium-catalyzed double Suzuki-Miyaura coupling of this compound with two equivalents of 3-pyridylboronic acid.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol details the synthesis of 3,5-di(pyridin-3-yl)-1,1'-biphenyl from this compound and 3-pyridylboronic acid.

Materials:

-

This compound

-

3-Pyridylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene, anhydrous

-

Ethanol, absolute

-

Deionized Water

-

Ethyl acetate (for workup)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen) setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added this compound (1.00 g, 3.21 mmol), 3-pyridylboronic acid (0.87 g, 7.05 mmol, 2.2 equiv), and sodium carbonate (1.36 g, 12.82 mmol, 4.0 equiv).

-

Solvent Addition: A solvent mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL) was added to the flask.

-

Degassing: The reaction mixture was degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, tetrakis(triphenylphosphine)palladium(0) (0.185 g, 0.16 mmol, 5 mol%) was added to the reaction mixture.

-

Reaction: The mixture was heated to reflux (approximately 95-100 °C) and stirred vigorously under an inert atmosphere. The progress of the reaction was monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, the reaction mixture was cooled to room temperature. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with water (50 mL) and then with brine (50 mL).

-

Purification: The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure 3,5-di(pyridin-3-yl)-1,1'-biphenyl as a white to off-white solid.

Data Presentation

The following table summarizes the quantitative data for the Suzuki-Miyaura coupling protocol described above.

| Parameter | Value |

| Reactants | |

| This compound (mmol) | 3.21 |

| 3-Pyridylboronic acid (mmol) | 7.05 (2.2 equivalents) |

| Catalyst | |

| Pd(PPh₃)₄ (mol%) | 5 |

| Base | |

| Na₂CO₃ (mmol) | 12.82 (4.0 equivalents) |

| Solvent System | |

| Toluene (mL) | 20 |

| Ethanol (mL) | 10 |

| Water (mL) | 10 |

| Reaction Conditions | |

| Temperature (°C) | Reflux (~95-100) |

| Reaction Time (h) | 12-24 |

| Product | |

| 3,5-Di(pyridin-3-yl)-1,1'-biphenyl | |

| Expected Yield | Typically >80% after purification |

Note: The expected yield is based on typical outcomes for similar Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction setup and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Experimental workflow for the synthesis of 3,5-di(pyridin-3-yl)-1,1'-biphenyl.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a complex poly-aryl scaffold using this compound as a key building block. The Suzuki-Miyaura coupling reaction offers a reliable method for the construction of such molecules, which are of high interest in the fields of medicinal chemistry and materials science. The provided experimental details, quantitative data summary, and workflow visualization are intended to facilitate the successful implementation of this synthetic strategy in a research and development setting.

Application Notes and Protocols for the Synthesis of Poly(p-phenylene) from 3,5-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(p-phenylene) using 3,5-Dibromo-1,1'-biphenyl as a key monomer. The methodologies described herein are based on established nickel-catalyzed coupling reactions, a robust method for the formation of carbon-carbon bonds in polymerization processes.

Introduction

Poly(p-phenylene) (PPP) and its derivatives are a class of conjugated polymers that have garnered significant interest due to their exceptional thermal stability, chemical resistance, and unique optoelectronic properties. These characteristics make them promising materials for a range of applications, including advanced composites, high-performance insulators, and as components in organic light-emitting diodes (OLEDs) and other electronic devices. The use of substituted biphenyl monomers, such as this compound, allows for the synthesis of polymers with modified solubility and processing characteristics, which is a crucial aspect of materials development.

The primary synthetic route detailed in these notes is the nickel-catalyzed Yamamoto-type coupling polymerization. This method offers an efficient pathway to high molecular weight poly(phenylene)s.[1]

Data Presentation

The following table summarizes key quantitative data related to the synthesis of a poly(phenylene) block copolymer incorporating a 3,5-disubstituted biphenyl monomer, based on a model reaction. This data is crucial for reproducibility and for understanding the characteristics of the resulting polymer.

| Parameter | Value | Reference |

| Monomers | 3,5-Dichlorobiphenyl (3,5-DCBP), Chlorine-end-capped aryl ether oligomer | [1] |

| Catalyst | Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) | [1] |

| Reaction Time | 4 hours | [1] |

| Polymer Structure Confirmation | ¹H NMR Spectroscopy | [1] |

| ¹H NMR Chemical Shifts (ppm) | Significant shifting and broadening of peaks from the 3,5-DCBP monomer | [1] |

Experimental Protocols

Protocol 1: Nickel-Catalyzed Polymerization of this compound

This protocol is adapted from a procedure for the synthesis of poly(phenylene) block copolymers using a similar dichlorinated monomer.[1] Researchers should optimize conditions for the specific dibromo- monomer.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

-

2,2'-Bipyridine

-

1,5-Cyclooctadiene

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Tetrahydrofuran)

-

Methanol

-

6 M Hydrochloric Acid (HCl)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂), 2,2'-bipyridine, and 1,5-cyclooctadiene in a suitable anhydrous solvent such as DMF.

-

Monomer Addition: To the catalyst mixture, add this compound.

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80°C for DMF) and stir for a designated period (e.g., 4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

-

Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a stirred solution of 6 M HCl in methanol.

-

Washing: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer, catalyst residues, and oligomeric byproducts.

-

Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-70°C) until a constant weight is achieved.

Characterization:

The resulting polymer should be characterized to determine its structure, molecular weight, and purity. Recommended techniques include:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of poly(p-phenylene).

Yamamoto Coupling Reaction Mechanism

References

Application of 3,5-Dibromo-1,1'-biphenyl in OLED Materials

Application Note APN-OLED-DBBP-001

Introduction